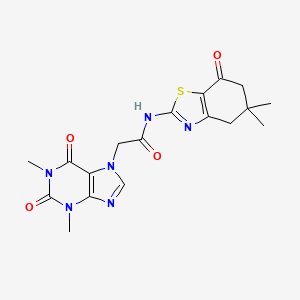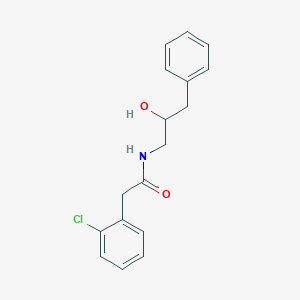
2-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Supramolecular Assembly
A study by Hazra et al. (2014) delved into the crystal structures of chlorophenyl acetamides, highlighting the role of hydrogen bonding in forming three-dimensional architectures. These structures are significant for understanding the molecular interactions and assembly mechanisms of similar compounds, providing a foundation for designing materials with desired physical properties (Hazra et al., 2014).
Anticancer Activity
Research into acetamide derivatives has shown potential in the development of anticancer agents. Rani et al. (2014) synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, demonstrating their efficacy against breast cancer and neuroblastoma cell lines. This suggests that modifications of the acetamide group could lead to potent anticancer drugs (Rani et al., 2014).
Chemoselective Acetylation for Antimalarial Drugs
Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst, a crucial step in the synthesis of antimalarial drugs. This research underscores the importance of selective acetylation techniques in pharmaceutical manufacturing, offering a pathway to more efficient drug synthesis (Magadum & Yadav, 2018).
Insecticidal Agents
The synthesis and evaluation of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives for their insecticidal activity against the cotton leafworm, as researched by Rashid et al. (2021), illustrate the potential of chlorophenyl acetamide compounds in agricultural applications. Identifying compounds with high efficacy against pests can contribute to developing new, more environmentally friendly insecticides (Rashid et al., 2021).
Synthesis and Structural Analysis
Studies on the synthesis and structural characterization of acetamide derivatives, such as those conducted by Jansukra et al. (2021), provide insights into the molecular arrangements and interactions within these compounds. Understanding these properties is crucial for the design of functional materials and active pharmaceutical ingredients (Jansukra et al., 2021).
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c18-16-9-5-4-8-14(16)11-17(21)19-12-15(20)10-13-6-2-1-3-7-13/h1-9,15,20H,10-12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUHWDZJPPDAQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
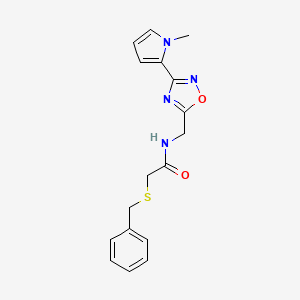
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2407567.png)


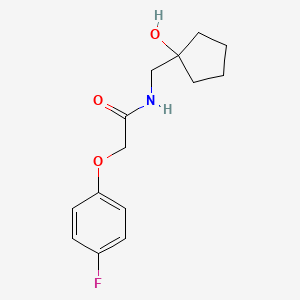
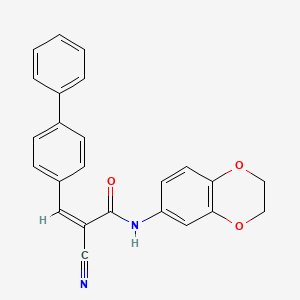
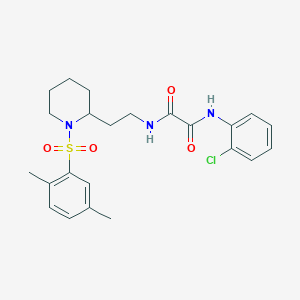
![[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2407579.png)
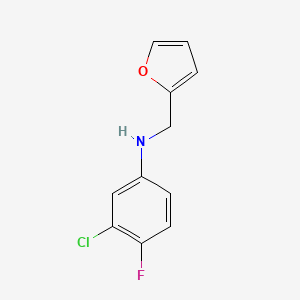
![[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride](/img/structure/B2407582.png)
![6-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2407584.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2407587.png)
